Product packaging for coat protein, peanut stripe virus(Cat. No.:CAS No. 142767-66-6)

coat protein, peanut stripe virus

Cat. No.: B1175250
CAS No.: 142767-66-6
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Description

Coat protein, peanut stripe virus, also known as this compound, is a useful research compound. Its molecular formula is C7H3F3N2OS. The purity is usually 95%.
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Properties

CAS No.

142767-66-6

Molecular Formula

C7H3F3N2OS

Synonyms

coat protein, peanut stripe virus

Origin of Product

United States

Significance of Peanut Stripe Virus in Plant Virology Research

Peanut Stripe Virus is a member of the Potyvirus genus, one of the largest and most economically damaging groups of plant viruses. wikipedia.org Its study provides a valuable model for understanding the molecular biology of potyviruses, which collectively cause significant losses in a wide array of agricultural crops. wikipedia.org Research on PStV is crucial for several reasons:

Economic Impact: PStV can cause substantial yield losses in peanut production, a vital food and oilseed crop globally. nih.govcrsps.net

Viral Pathogenesis: Investigating PStV offers insights into the mechanisms of viral replication, movement, and transmission in plants. nih.govictv.global

Disease Diagnostics: The coat protein is a primary target for the development of diagnostic tools to detect and identify the virus in infected plant material and seeds. cabidigitallibrary.orgusda.gov

Genetic Resistance: The coat protein gene is a key component in strategies to engineer genetically modified plants with resistance to PStV infection. crsps.netias.ac.in

Viral Evolution and Taxonomy: Comparative studies of the PStV coat protein with those of other potyviruses help in understanding their evolutionary relationships and in refining viral classification. cabidigitallibrary.orgnih.gov

Overview of Peanut Stripe Virus Genome Organization with Emphasis on the Coat Protein Gene

Like other potyviruses, Peanut Stripe Virus possesses a genome composed of a single-stranded, positive-sense RNA molecule. researchgate.netresearchgate.net This RNA genome is approximately 10 kilobases in length and is encapsidated by about 2,000 units of the coat protein (CP). researchgate.net The genome contains a single large open reading frame (ORF) that is translated into a large polyprotein. ictv.globalresearchgate.net This polyprotein is then cleaved by viral-encoded proteases into at least ten functional proteins. ictv.globalresearchgate.net

The coat protein (CP) is the only structural protein of the virus, forming the protective capsid that encloses the viral RNA. researchgate.net The gene encoding the CP is located at the 3' end of the viral genome. nih.gov This strategic location is typical for potyviruses and is significant for the expression and function of the protein. The CP is not only crucial for encapsidation but also plays multiple roles in the viral life cycle, including cell-to-cell movement and aphid transmission. nih.govictv.global

A blotch isolate of PStV was found to have a genome of 10,059 nucleotides, excluding the poly(A) tail at the 3' end. microbiologyresearch.orgnih.gov The single large open reading frame encodes a polyprotein, from which eight processed proteins were predicted. microbiologyresearch.orgnih.gov

Historical Context of Peanut Stripe Virus Coat Protein Investigations

Genomic Organization and Transcriptional Regulation of the Coat Protein Gene

The genetic information of PStV is encoded in a single-stranded, positive-sense RNA genome. researchgate.net This genome is translated into a large polyprotein, which is subsequently cleaved by viral proteases into individual functional proteins, including the coat protein. researchgate.net

Cloning and Sequencing of the Peanut Stripe Virus Coat Protein Gene

The coat protein gene of Peanut stripe virus is located at the 3'-terminal region of the viral genome, a characteristic feature of the Potyviridae family. nih.gov Numerous studies have successfully cloned and sequenced the CP gene from various PStV isolates collected from different geographical regions, providing a wealth of sequence data.

Early research involved cloning the 3' terminal 1,367 nucleotides of a blotch isolate of PStV, which encompassed the entire coding sequence for the capsid protein. nih.gov Subsequent studies expanded this work, sequencing the CP gene from multiple strains. For instance, the coat protein genes from five PStV strains from Thailand (T1, T3, T5, T6, and T7) were cloned and sequenced, revealing their relationship to other PStV isolates and members of the Bean common mosaic virus (BCMV) group. nih.gov

These cloning and sequencing efforts have been fundamental in confirming the identity of PStV isolates and have provided the basis for comparative genomics and the development of diagnostic tools. researchgate.netfao.org

Analysis of Conserved Domains within the Coat Protein Gene Sequence

The coat protein of potyviruses, including PStV, is multifunctional and its sequence contains conserved domains essential for its various roles. Analysis of PStV CP sequences has revealed motifs that are conserved across potyviruses. nih.gov The potyvirus CP is generally characterized by a highly conserved core region, flanked by more variable N-terminal and C-terminal regions.

The central core region is responsible for the formation of the viral capsid through protein-protein interactions. This structural conservation is critical for the assembly of viable virus particles. ias.ac.in In contrast, the N-terminal region is implicated in aphid transmission. A highly conserved DAG motif (Asp-Ala-Gly) is typically found in the N-terminus of aphid-transmissible potyviruses and is crucial for vector-mediated transmission. While not explicitly detailed for all sequenced PStV strains in the provided research, this is a hallmark domain for the genus.

Regulatory Elements Governing Coat Protein Gene Expression

As a positive-sense RNA virus, PStV does not undergo transcription in the traditional sense, where host machinery interacts with promoter and enhancer elements on a DNA template. Instead, the expression of the PStV coat protein is regulated at the translational and post-translational levels. The entire viral genome acts as a single messenger RNA (mRNA) that is translated into one large polyprotein. researchgate.net

The primary mechanism for regulating the production of the mature coat protein is proteolytic cleavage. The PStV polyprotein contains specific cleavage sites that are recognized by three viral-encoded proteases. researchgate.net The coat protein is located at the C-terminus of the polyprotein and is cleaved from the nascent polypeptide chain by the viral protease NIa-Pro. researchgate.net The amino acid sequence at the predicted cleavage site between the nuclear inclusion b (NIb) protein and the coat protein is therefore a critical regulatory element. nih.gov The efficiency and fidelity of this cleavage process directly control the amount of functional coat protein available for virion assembly.

Genetic Variability and Recombination of the Coat Protein Gene

The coat protein gene of PStV exhibits genetic variability, which allows the virus to adapt to new environments and hosts. This variability is generated through mutation and recombination.

Sequence Alignment and Comparative Genomics of Peanut Stripe Virus Coat Protein Genes

Comparative analyses of PStV CP gene sequences have provided significant insights into the virus's genetic diversity and evolutionary relationships. Studies have consistently shown high sequence identity among different PStV isolates, yet with enough variation to distinguish them based on geographical origin and biological properties.

An extensive study of 74 PStV isolates from China revealed that their CP genes shared nucleotide (nt) identities of 98.0%–100% and amino acid (aa) identities of 98.3%–100%. frontierspartnerships.orgnih.gov When compared with 36 other PStV isolates from GenBank, the identities were 93.5%–100% (nt) and 92.0%–100% (aa). frontierspartnerships.orgnih.gov This high degree of similarity suggests a relatively recent common ancestor for these isolates.

Phylogenetic analysis based on the CP gene has allowed for the classification of PStV isolates into distinct groups. frontierspartnerships.orgnih.gov For example, isolates from the United States, mainland China, and Indonesia tend to form one major group, while those from Vietnam, Thailand, and Taiwan form a second group. frontierspartnerships.orgnih.gov This geographical clustering is a recurring theme, as Thai strains were found to be more closely related to each other than to strains from the USA or Indonesia. nih.gov

The PStV CP gene shares high sequence identity (around 90%) with that of Bean common mosaic virus (BCMV), leading to the proposal that PStV could be considered a strain of BCMV. nih.govcabidigitallibrary.org Comparative genomics firmly places PStV within the BCMV subgroup of potyviruses. ugm.ac.id

Comparison GroupNucleotide Identity (%)Amino Acid Identity (%)Reference
Among 74 Chinese Isolates98.0 - 10098.3 - 100 frontierspartnerships.org
Chinese Isolates vs. Other GenBank Isolates93.5 - 10092.0 - 100 frontierspartnerships.org
Chinese Isolates vs. USA Isolates98.4 - 99.898.6 - 100 frontierspartnerships.org
Chinese Isolates vs. Indonesian Isolates96.5 - 97.996.5 - 98.6 frontierspartnerships.org
Chinese Isolates vs. Thailand Isolates93.5 - 96.092.7 - 96.9 frontierspartnerships.org
PStV vs. BCMV Subgroup-89.9 - 90.9 ugm.ac.id

Identification of Conserved and Variable Regions within the Coat Protein Gene

Sequence alignments have pinpointed specific regions of the CP gene that are either highly conserved or variable among PStV isolates. As is typical for potyviruses, the central core of the PStV coat protein is highly conserved, reflecting its essential role in virion architecture. ias.ac.in In contrast, the N-terminal and, to a lesser extent, the C-terminal regions show greater variability. This variability in the N-terminus is often linked to differences in host range and vector specificity.

Recombination is another source of genetic diversity in potyviruses. frontierspartnerships.org Evidence suggests that recombination has occurred in PStV. The blotch isolate IB from Indonesia is thought to be a recombinant of PStV and Blackeye cowpea mosaic virus (BlCMV). frontierspartnerships.org Furthermore, the T3 strain from Thailand may be a recombinant of different PStV sequences. nih.gov These recombination events can create novel combinations of conserved and variable regions, potentially leading to new viral properties.

Mechanisms of Recombination in Peanut Stripe Virus Coat Protein Sequences

Genetic recombination is a significant evolutionary mechanism for RNA viruses, allowing for the exchange of genetic material between different viral genomes and contributing to viral diversity and adaptation. In potyviruses like the Peanut Stripe Virus (PStV), recombination is a recognized phenomenon that can occur between isolates of the same virus species or even between different species within the same genus. frontierspartnerships.org

Studies have identified clear instances of recombination in the PStV genome, particularly involving the coat protein (CP) gene. For example, the blotch-inducing isolate IB from Indonesia has been identified as a recombinant virus. frontierspartnerships.org Its genome is a chimera of PStV and Blackeye cowpea mosaic virus (BlCMV), with the recombination point located at the junction of the coat protein gene and the 3' non-translated region (3'NTR). frontierspartnerships.org Evidence also suggests that recombination can occur between different PStV isolates, as proposed for the T3 strain from Thailand. nih.gov

The primary mechanism believed to underlie this recombination in potyviruses is a process known as "copy-choice" or template switching. nih.govnih.gov This process occurs during the replication of the viral RNA genome. The viral RNA-dependent RNA polymerase (RdRp), while synthesizing a new RNA strand, can detach from the original template strand and re-attach to a second template strand at a different position or on a different co-infecting viral genome. nih.gov This "jump" results in a new RNA molecule that incorporates genetic information from both parent templates. nih.govnih.gov Research on potyviruses has demonstrated that this template switching can happen during the synthesis of the negative-strand RNA, creating a recombinant genome that can then be replicated. nih.gov While the coat protein gene is a site for these recombination events, studies on related viruses indicate that the coat protein itself is not required for the recombination process to occur. nih.gov

Impact of Genetic Variation on Coat Protein Properties and Viral Fitness

Genetic variation within the Peanut Stripe Virus (PStV) coat protein (CP) gene, arising from both mutation and recombination, has a significant influence on the virus's biological characteristics and its ability to thrive, known as viral fitness. This variation is often analyzed by comparing the nucleotide (nt) and predicted amino acid (aa) sequences of the CP gene from different viral isolates. nih.govipb.ac.id

Studies of PStV isolates have revealed considerable genetic diversity, which often correlates with geographical origin. For instance, analysis of numerous isolates from China and other regions showed that the CP gene sequences shared identities ranging from 93.5% to 100% at the nucleotide level and 92.0% to 100% at the amino acid level. frontierspartnerships.orgnih.gov This genetic divergence allows for the classification of PStV isolates into distinct phylogenetic groups, such as one group containing isolates from the United States, China, and Indonesia, and another with isolates from Vietnam, Thailand, and Taiwan. frontierspartnerships.orgnih.gov

The impact of this genetic variation on the virus's properties can be multifaceted. Different PStV strains are known to produce a wide array of symptoms in peanut plants, including stripe, mild mottle, blotch, and necrotic or chlorotic ringspots. frontierspartnerships.orgbmolbio.org While it is intuitive to link specific genetic variations in the CP gene to these different symptoms, the correlation is not always direct. A study of six Indonesian PStV strains found nucleotide variability in the CP gene of up to 2.1% and amino acid variability up to 1.4%, but these differences did not directly correlate with the observed differences in pathogenicity (i.e., virulence). ipb.ac.id However, other research has identified specific amino acid changes that may be linked to symptomology. For example, a difference at position 49 of the coat protein—methionine in a severe blotch strain versus isoleucine in a stripe strain—was identified as a key distinction between the two isolates. ugm.ac.id

The constant generation of genetic diversity through mutation and recombination provides the raw material for PStV to evolve. mdpi.com This allows viral populations to adapt to host plant defenses, different host species, and environmental pressures, ultimately ensuring the persistence and spread of the virus. mdpi.com

Table 1: Genetic Variation in Peanut Stripe Virus (PStV) Coat Protein (CP) Gene Among Different Isolates

Comparison Group Nucleotide (nt) Identity (%) Amino Acid (aa) Identity (%) Reference
74 isolates from Shandong, China98.0 - 10098.3 - 100 frontierspartnerships.orgnih.gov
Shandong isolates vs. 36 other isolates (GenBank)93.5 - 10092.0 - 100 frontierspartnerships.orgnih.gov
6 isolates from Indonesia97.9 - 10098.6 - 100 ipb.ac.id
PStV-Is vs. PStV-Isb (Indonesian strains)99.299.7 ugm.ac.id

Primary Structure Analysis of Peanut Stripe Virus Coat Protein

Amino Acid Sequence Analysis and Prediction of Post-Translational Modifications

The coat protein of the Peanut Stripe Virus is composed of 287 amino acid residues. documentsdelivered.comnih.gov Analysis of the primary sequence has revealed significant homology with other potyviruses. For instance, the PStV CP shares 47-57% sequence identity with the coat proteins of 20 distinct potyviruses. documentsdelivered.comnih.gov Higher sequence identities, ranging from 70-76%, are observed with zucchini yellow mosaic virus (ZYMV), passionfruit woodiness virus (PWV), watermelon mosaic virus 2 (WMV-2), and soybean mosaic virus-N. documentsdelivered.comnih.gov These high levels of similarity suggest a close evolutionary relationship among these viruses. documentsdelivered.comnih.gov

A notable feature of the PStV CP is the post-translational modification of its N-terminus. It has been determined that the amino terminus is blocked by an acetyl group. documentsdelivered.comnih.gov This acetylation is a common feature among potyviruses, as it has also been identified in the coat protein of Johnsongrass mosaic potyvirus. documentsdelivered.comnih.gov Post-translational modifications, such as phosphorylation and O-GlcNAcylation, have been reported for the coat proteins of other potyviruses like the Plum pox virus (PPV) and are known to occur whether the CP is assembled into virions or not. nih.gov While not yet specifically documented for PStV, it is plausible that similar modifications could play a role in regulating its function.

Table 1: Amino Acid Sequence Homology of PStV Coat Protein

Compared PotyvirusSequence Identity (%)
20 distinct potyviruses47-57
Zucchini yellow mosaic virus (ZYMV)70-76
Passionfruit woodiness virus (PWV)70-76
Watermelon mosaic virus 2 (WMV-2)70-76
Soybean mosaic virus-N70-76

Identification of RNA Binding Sites and Key Residues in the Coat Protein

The primary function of the potyviral CP is to encapsidate the single-stranded RNA genome. This interaction is crucial for the stability and transmission of the virus. nih.gov While the precise RNA binding sites within the PStV CP have not been definitively mapped, studies on other potyviruses and filamentous plant viruses provide significant insights. In potyviruses, the assembly of the virion involves the helical arrangement of CP subunits around the RNA. nih.gov

Key amino acid residues, particularly conserved Arg (arginine) and Asp (aspartic acid) residues, are known to be critical for the in vitro assembly of potyviruses like Johnsongrass mosaic virus. nih.gov For the related potexvirus, Pepino mosaic virus, mutations in these conserved residues block both virion assembly and cell-to-cell movement. nih.gov In a study on Yam bean mosaic virus (YBMV), another potyvirus, computational modeling suggested that specific arginine and tyrosine residues (ARG124, ARG155, and TYR151) are oriented towards the interior of the virion, potentially interacting with the RNA. plos.org The high degree of sequence conservation among potyvirus CPs suggests that similar residues are likely involved in RNA binding in PStV. documentsdelivered.comnih.gov The N-terminal region of the potyvirus CP is also implicated in RNA binding and virion assembly. biorxiv.org

Higher-Order Structural Predictions and Characterization

Bioinformatics Approaches for Secondary Structure Prediction of Peanut Stripe Virus Coat Protein

Bioinformatics tools are instrumental in predicting the secondary structure of proteins from their amino acid sequences. nih.gov For potyvirus coat proteins, these predictions generally indicate a predominantly α-helical structure, which is consistent with the elongated, filamentous morphology of the virions. plos.orgwur.nl The coat protein of potyviruses typically folds into a core structure with flexible N- and C-terminal regions exposed on the virion surface. plos.org The core region is largely responsible for the protein-protein interactions that drive helical assembly. wur.nl While specific secondary structure prediction studies for PStV are not extensively published, the high sequence homology with other potyviruses allows for reliable inference of its secondary structural elements based on well-characterized members of the genus. documentsdelivered.comnih.govnih.gov

Homology Modeling and 3D Structure Prediction of Peanut Stripe Virus Coat Protein

In the absence of an experimentally determined crystal or cryo-electron microscopy structure for the PStV coat protein, homology modeling offers a valuable approach to predict its three-dimensional (3D) structure. researchgate.net This computational technique utilizes the known structures of related proteins as templates. Given the significant sequence identity between the PStV CP and other potyviral CPs for which structural information is available, such as Watermelon mosaic virus (WMV), it is possible to generate a reliable 3D model. nih.govnih.gov Such models can reveal the spatial arrangement of key residues, including those predicted to be involved in RNA binding and subunit interactions, providing a structural framework for understanding their function. For instance, the SWISS-MODEL server is a widely used tool for this purpose. researchgate.net A predicted 3D model would likely show the conserved α-helical core that forms the backbone of the virion, with the N- and C-termini located on the exterior. nih.govplos.org

Analysis of Oligomeric Assembly and Virion Formation by Coat Protein Subunits

The formation of a mature PStV virion is a complex process of self-assembly, driven by interactions between CP subunits and the viral RNA. The CP subunits arrange in a helical fashion to form a long, flexible, filamentous particle. nih.gov This assembly is a hallmark of the Potyviridae family. The process is initiated by the recognition of a specific sequence or structure on the viral RNA, which serves as a nucleation point for encapsidation. icrisat.org The CP subunits then polymerize along the RNA molecule. mdpi.com

Studies on other potyviruses indicate that the N-terminal region of the CP is crucial for this assembly process. biorxiv.org The interactions between adjacent CP subunits in the helical array are critical for the stability of the virion. wur.nl While the specific details of PStV virion assembly are yet to be fully elucidated, the conserved nature of the potyvirus CP structure and assembly mechanism suggests that it follows this general model. nih.govplos.org The final virion is a highly organized nucleoprotein complex that protects the viral genome and facilitates its transmission to new host plants. nih.gov

Structural Insights into RNA Interaction with the Coat Protein

While a high-resolution structure of the Peanut Stripe Virus virion is not yet available, significant insights into the interaction between the coat protein and the viral RNA can be drawn from structural studies of closely related potyviruses, such as Watermelon Mosaic Virus (WMV) and Potato Virus Y (PVY). nih.govnih.gov Due to the high degree of sequence homology and conserved structural features among potyviruses, the PStV is expected to share a similar architecture and RNA binding mechanism. nih.gov

Cryo-electron microscopy (cryo-EM) studies on WMV have revealed a conserved fold for the coat proteins of flexible filamentous plant viruses. nih.gov A key feature identified is a universally conserved RNA binding pocket, which is considered a potential target for antiviral therapies. nih.gov This pocket is formed by specific amino acid residues that create a binding site for the single-stranded viral RNA. nih.gov In the assembled virion, the CP subunits are arranged in a helical fashion around the RNA genome. nih.gov

Further details of the CP-RNA interaction have been elucidated through the near-atomic structure of the PVY virion. nih.gov This study highlighted the critical role of the extended carboxyl-terminal region of the coat protein, which extends into the lumen of the helical virion to interact with the viral RNA. nih.gov These interactions are not only vital for the stability of the virion but also for maintaining its correct helical configuration. nih.gov

The interaction between the potyviral coat protein and its RNA is also a dynamic process that plays a regulatory role in the viral life cycle. Studies on Potato virus A (PVA) have shown that the coat protein can inhibit the translation of the viral RNA in a dose-dependent manner. nih.gov This translational repression is thought to be initiated by co-translational interactions between newly synthesized CP molecules and those already present in the cytoplasm, which facilitates the sequestration of the viral RNA from the translation machinery and directs it towards encapsidation. nih.gov The RNA binding activity of the coat protein can be modulated by post-translational modifications, such as phosphorylation, which can prevent premature encapsidation. nih.gov

Table 1: Characteristics of Peanut Stripe Virus Coat Protein and its Gene

PropertyValueSource
Coat Protein Length287 amino acids nih.gov
N-terminus ModificationAcetylated nih.gov
Coat Protein Gene Length864 base pairs frontierspartnerships.org

Table 2: Sequence Identity of Peanut Stripe Virus (PStV) Coat Protein with other Potyviruses

PotyvirusSequence Identity with PStV CPSource
Watermelon mosaic virus 2 (WMV 2)70-76% nih.gov
Zucchini yellow mosaic virus (ZYMV)70-76% nih.gov
Passionfruit woodiness virus (PWV)70-76% nih.gov
Other distinct potyviruses47-57% nih.gov

Conformational Dynamics and Protein Folding Studies of Peanut Stripe Virus Coat Protein

The coat protein of potyviruses is a dynamic molecule, and its ability to adopt different conformations is integral to its various functions. Structural studies on PVY have provided the first direct evidence of the conformational plasticity of both the amino- and carboxyl-terminal regions of the coat protein. nih.gov This flexibility is essential for the processes of virion assembly, disassembly, and interactions with host factors.

Research on the coat protein of the related Potato virus A (PVA) has revealed the presence of disordered segments within its structure. researchgate.net Such intrinsically disordered regions are known to be involved in protein-protein interactions and can contribute to the protein's ability to self-assemble. These disordered segments are implicated in the association of CP subunits into compact particles. researchgate.net Under certain conditions, these regions can undergo a structural transition to a β-conformation, which may be involved in the formation of larger aggregates. researchgate.net

A key aspect of potyviral CP dynamics is its capacity for self-assembly into filamentous virus-like particles (VLPs) even in the absence of viral RNA. nih.gov This highlights the predominant role of protein-protein interactions in the initiation of virion assembly. The formation of these VLPs is a critical area of study, not only for understanding the viral life cycle but also for their potential applications in nanotechnology.

The conformational state and function of the potyviral coat protein can also be modulated by host cellular factors. For instance, the J-domain protein CPIP, which is a co-chaperone of HSP70, has been shown to interact with the coat protein of potyviruses. nih.gov This interaction can alleviate the CP-mediated suppression of viral RNA translation, suggesting a mechanism by which the host can influence the conformational state and functional switching of the viral coat protein. nih.gov

While specific studies on the folding pathways of the Peanut Stripe Virus coat protein are limited, the available data from related potyviruses suggest a complex interplay between intrinsically disordered regions, defined structural domains, protein-protein interactions, and host factors that collectively govern its folding and dynamic behavior.

Functional Roles of Peanut Stripe Virus Coat Protein in Viral Life Cycle and Pathogenesis

Role of Coat Protein in Virion Assembly and Stability

The primary role of the PStV coat protein is to form a stable capsid that protects the viral RNA genome from degradation and facilitates its transmission.

Similar to other viruses, the coat protein of PStV has the intrinsic ability to self-assemble. nih.gov This process is driven by protein-protein interactions between CP subunits, which can form virus-like particles even without the viral RNA. nih.gov The assembly is a reversible process influenced by environmental factors such as pH, temperature, and ionic strength. nih.gov For many potyviruses, CP monomers and small oligomers exist at neutral to high pH, but as conditions become more acidic, they assemble into larger structures like disks or helical rods. nih.govbeilstein-journals.org This inherent capability for self-assembly is a crucial first step in the formation of a complete virion.

Encapsidation is the process of enclosing the viral RNA within the protein capsid. This process is highly specific, ensuring that only the viral genome is packaged. universiteitleiden.nl The assembly of a virion is initiated by the binding of coat protein units to a specific encapsidation signal, or packaging signal, on the viral RNA. universiteitleiden.nlrsc.org This interaction between the CP and the viral RNA is thought to trigger a conformational change in the protein, promoting the polymerization of the capsid around the genome. rsc.org In many RNA viruses, specific sequences or secondary structures in the RNA act as recognition sites for the coat protein, ensuring the selective packaging of the viral genetic material. universiteitleiden.nlnih.gov

Functions in Viral Movement and Transmission

The PStV coat protein is a key player in the virus's ability to move throughout an infected plant and to be transmitted to new hosts by aphid vectors.

For an infection to spread, the virus must move from the initially infected cells to neighboring healthy cells through channels called plasmodesmata. The potyviral coat protein is one of several viral proteins involved in this process. frontiersin.orgnih.gov It is believed that the CP forms a ribonucleoprotein complex with the viral RNA, which is then guided to the plasmodesmata. nih.gov Another viral protein, the cylindrical inclusion (CI) protein, interacts with these complexes and modifies the plasmodesmata to allow for the passage of the virus. nih.govbohrium.com Studies on related potyviruses have shown that deletions in the N-terminal region of the coat protein can impair or completely block cell-to-cell movement, highlighting its importance in local spread. biorxiv.org

Systemic infection requires the virus to enter the plant's vascular system, specifically the phloem, for long-distance transport. frontiersin.orgnih.gov The coat protein is generally essential for this process, as it packages the viral RNA into stable virions that can withstand the transport through the phloem. nih.govresearchgate.net The assembled virion protects the RNA from degradation and is the form in which the virus travels from source tissues (like infected leaves) to sink tissues (like new leaves, roots, and seeds). frontiersin.org

PStV is transmitted by aphids in a non-persistent manner, meaning the virus attaches to the aphid's mouthparts, known as stylets, for a short period. frontierspartnerships.orgapsnet.org This interaction is mediated by the coat protein and another viral protein called the helper component-proteinase (HC-Pro). nih.govnih.gov The HC-Pro acts as a bridge, binding first to a receptor in the aphid's stylet and then to the virus particle. nih.govresearchgate.netpnas.orgnih.gov

The binding of the HC-Pro to the virion occurs through a specific, highly conserved amino acid motif on the surface of the coat protein. nih.gov For PStV and most potyviruses, this is the "DAG" motif, consisting of aspartic acid, alanine, and glycine. nih.govnih.govresearchgate.net Mutations in this DAG motif can abolish the aphid transmissibility of PStV without affecting the virus's ability to infect the plant. nih.gov The precise context of this motif is also crucial, as its mere presence does not guarantee transmission. nih.govmicrobiologyresearch.org This intricate molecular interaction ensures that the virus can be efficiently picked up and transmitted by its aphid vector. nih.gov

Research Findings Summary

FunctionResearch DetailsKey CP Domain/Motif
Virion Assembly CP subunits possess an intrinsic ability to self-assemble into virus-like particles, a process influenced by pH and ionic strength.N/A
RNA Encapsidation CP specifically recognizes and binds to packaging signals on the viral RNA to initiate the formation of the virion.N-terminal region
Cell-to-Cell Movement The CP is part of a ribonucleoprotein complex that moves through plasmodesmata, a process facilitated by the CI viral protein. nih.govbohrium.comN-terminal region biorxiv.org
Long-Distance Movement Assembled virions, with the RNA protected by the CP, are transported through the plant's phloem for systemic infection. frontiersin.orgnih.govFull Protein
Aphid Transmission The CP interacts with the helper component (HC-Pro), which bridges the virion to the aphid's stylet. nih.govmdpi.comDAG motif (Aspartic acid-Alanine-Glycine) nih.govresearchgate.net

Role of Coat Protein in Seed Transmission of Peanut Stripe Virus

The coat protein (CP) of Peanut Stripe Virus (PStV), a member of the Potyvirus genus, is a critical factor in the vertical transmission of the virus from a parent plant to its progeny via seeds. Seed transmission is a highly effective mechanism for virus survival and dissemination, as it provides the primary source of inoculum for new infections in subsequent growing seasons nih.govspringernature.com. The presence of the virus within the seed, particularly the embryo, is a prerequisite for successful transmission, and the CP is integral to this process.

Research has demonstrated that PStV can be reliably detected in the embryo and cotyledons of infected peanut seeds springernature.comnih.gov. The encapsidation of the viral RNA by the coat protein is essential for protecting the genome and facilitating its localization within these critical seed components. Studies using direct antigen-coated, indirect enzyme-linked immunosorbent assay (ELISA-DAC) have confirmed the presence of PStV in the embryo axis and cotyledons of all tested infected seeds springernature.comnih.gov. While the virus is not typically found in the testa (seed coat) of mature seeds, it has been detected in the testa of some immature seeds, suggesting a dynamic process of virus distribution during seed development springernature.com.

The efficiency of seed transmission is not uniform and is influenced by several factors, including the peanut genotype and the timing of the initial infection. Transmission rates can vary significantly, from less than 1% to as high as 50%, across different peanut germplasm lines springernature.com. Plants infected at an early developmental stage tend to have higher rates of seed transmission nih.gov. This variability underscores the complex interaction between the virus, including its coat protein, and host-specific factors that govern the invasion of and survival within the seed embryo.

Peanut Germplasm Lines TestedRange of Seed Transmission Incidence (%)Majority Range of Seed Transmission (%)
935<1 - 505 - 20

Data sourced from studies on PStV seed transmission rates across a wide variety of peanut germplasm springernature.com.

Interactions with Host Factors and Pathogenesis

The coat protein of PStV is a multifunctional protein that engages in numerous interactions with host cellular components to facilitate a successful infection. These interactions are fundamental to viral replication, movement, and the modulation of host defenses, which collectively contribute to viral pathogenesis.

While specific host proteins that directly interact with the PStV coat protein have not been extensively characterized, research on other potyviruses provides a framework for understanding these critical interactions. Viral CPs are known to interact with a variety of host factors to co-opt cellular machinery for the virus's life cycle.

For potyviruses, one of the most well-understood interactions is between the CP and a host J-domain protein known as CPIP nih.gov. This interaction, confirmed for Potato virus A (PVA), involves CPIP, a co-chaperone of HSP70, binding to the viral CP. This binding is thought to relieve a self-imposed inhibition of viral RNA translation by the CP, thereby regulating the switch from translation/replication to virion assembly nih.gov. It is plausible that a similar mechanism involving an orthologous host protein exists for PStV.

Furthermore, potyvirus CPs are implicated in cell-to-cell movement through plasmodesmata. This process likely requires interaction with host proteins that are components of the plasmodesmal structure or trafficking pathways. While these specific interactors for PStV CP remain to be identified, they represent a key area of host-virus interaction necessary for systemic infection. It is also important to note the critical interaction between the viral CP and another viral protein, the Helper Component-Proteinase (HC-Pro), which occurs within the host cell and is essential for aphid transmission researchgate.net.

The presence and accumulation of the PStV coat protein during infection trigger significant changes in the host plant's gene expression profile. As the most abundant viral protein, the CP and its encoding RNA are major targets and elicitors of host responses. Studies on transgenic plants expressing the PStV CP gene have shown that the host can recognize and subsequently down-regulate the expression of the viral gene nih.govfrontiersin.org. This phenomenon, known as post-transcriptional gene silencing (PTGS), involves the degradation of the CP mRNA and demonstrates a direct modulation of gene expression initiated by the host in response to the viral protein's genetic sequence mdpi.comnih.gov.

Beyond direct targeting of the CP gene, a systemic PStV infection leads to broad transcriptional reprogramming within the host. This includes the upregulation of defense-related genes and pathways as the plant attempts to mount an immune response. Conversely, the virus may also manipulate host gene expression to suppress defenses and redirect cellular resources toward viral replication and encapsidation.

Category of Modulated Host GenesType of ModulationImplied Function in Pathogenesis
Defense-Related Genes (e.g., R-genes, PR proteins)UpregulationHost attempts to recognize the pathogen and limit its spread.
Photosynthesis-Related GenesDownregulationReallocation of cellular energy and resources towards viral replication.
RNA Silencing Pathway Genes (e.g., Dicer, AGO)UpregulationHost antiviral defense activation targeting viral RNA.
Primary Metabolism GenesUp/DownregulationViral manipulation of host metabolism to support replication.

This table represents general categories of host genes modulated during plant virus infections, a process in which the coat protein plays a significant role as a major viral component.

The coat protein of PStV is a primary determinant of viral pathogenicity and the specific symptoms that develop in infected peanut plants mdpi.com. Different strains of PStV, which exhibit variations in their CP gene sequences, are associated with a wide array of symptoms, including characteristic stripes, mild mottles, blotches, chlorotic rings, and oak-leaf patterns nih.govresearchgate.netnih.govfrontierspartnerships.org. This direct correlation highlights the CP's role in mediating the host's pathogenic response.

Experiments involving transgenic peanut plants expressing the PStV CP gene have provided definitive evidence of its role in symptomology. Depending on the nature and expression level of the transgene, plants can exhibit a range of responses upon infection, from complete resistance (no symptoms) to varying degrees of susceptibility and symptom severity nih.gov. This demonstrates that the CP itself is a key factor that the host recognizes, leading to either a successful defense or the development of disease symptoms. In some transgenic systems, the expression of the PStV CP leads to a "recovery" phenotype, where initial symptoms on lower leaves are followed by the emergence of new, symptomless leaves, further implicating the CP in the dynamic process of symptom expression nih.govfrontiersin.org.

Symptom ScoreDescription of PhenotypeImplication for CP's Role
0Resistant: Plants show no disease symptoms.CP elicits a highly effective host defense, preventing infection/symptom development.
1Quick Recovery: Chlorotic ring mottle on 1-3 leaves; new leaves are symptom-free.CP triggers a delayed but effective defense response.
2Slow Recovery: Chlorotic ring mottle on 4+ leaves; new leaves are symptom-free.CP triggers a less efficient defense response, allowing more initial spread.
3Less Susceptible: Chlorotic ring mottle on one leaf and all new leaves.CP interaction with the host leads to persistent but milder symptoms.
4Susceptible: Severe systemic blotch symptoms on leaves.CP fails to elicit an effective defense, leading to high viral load and severe disease.

Symptom scoring system for peanut plants transformed with the PStV coat protein gene, illustrating the direct link between the CP and disease outcome nih.gov.

The PStV coat protein is at the center of the molecular arms race between the virus and the host's defense systems. The primary defense mechanism that directly targets the CP is RNA silencing, also known as post-transcriptional gene silencing (PTGS). This evolutionarily conserved surveillance system in plants recognizes and degrades foreign RNA, such as that from a replicating virus.

The most compelling evidence for this interplay comes from studies of transgenic plants engineered to express the PStV CP gene mdpi.com. Many of these plants exhibit high levels of resistance to PStV infection. This resistance is not mediated by the protein itself but by the RNA sequence of the CP gene. In highly resistant plants, the CP is often undetectable, but small interfering RNAs (siRNAs) corresponding to the CP gene sequence are present mdpi.comnih.gov. This indicates that the host's RNA silencing machinery has been activated by the transgene's RNA, pre-arming the plant to recognize and destroy the RNA of an incoming PStV, effectively preventing the virus from establishing an infection nih.govfrontiersin.orgmdpi.com.

Beyond RNA silencing, the accumulation of viral particles, of which the CP is the sole component, can trigger broader defense responses. These may include the activation of disease resistance (R) genes and the production of pathogenesis-related (PR) proteins. The CP, being the most abundant viral protein and exposed on the virion surface, is a logical candidate for recognition by the plant's innate immune system, although the specific receptors involved in this recognition for PStV are not yet known.

Evolutionary Dynamics and Diversity of Peanut Stripe Virus Coat Protein

Phylogenetic Analysis of Peanut Stripe Virus Coat Protein Sequences

Phylogenetic analysis, based on the nucleotide and amino acid sequences of the CP gene, has been instrumental in elucidating the evolutionary relationships of PStV.

Genetic Relationships Among Peanut Stripe Virus Isolates Based on Coat Protein Gene

Studies involving the sequencing of the CP gene from various PStV isolates have revealed a high degree of sequence identity, yet with distinct geographical clustering. The CP gene of PStV is approximately 864 nucleotides long. frontierspartnerships.org Analysis of numerous isolates has shown that they share a high percentage of identity at both the nucleotide and amino acid levels. For instance, a study of 74 PStV isolates from Shandong province, China, demonstrated 98.0% to 100% identity at the nucleotide level and 98.3% to 100% identity at the amino acid level among themselves. frontierspartnerships.orgnih.gov When compared with other isolates available in public databases, the identities ranged from 93.5% to 100% for nucleotides and 92.0% to 100% for amino acids. frontierspartnerships.orgnih.gov

Despite this high similarity, phylogenetic trees constructed based on the CP gene sequences consistently group PStV isolates according to their geographic origin. nih.gov A major study identified two primary phylogenetic groups. frontierspartnerships.orgnih.gov Group I includes isolates from the United States, mainland China, and Indonesia, while Group II comprises isolates from Vietnam, Thailand, and Taiwan. frontierspartnerships.orgnih.gov Within Group I, isolates can be further divided into subgroups. frontierspartnerships.orgnih.gov This geographical clustering suggests that while gene flow within a country's PStV populations is frequent, it is infrequent between countries. frontierspartnerships.orgnih.gov For example, Thai strains of PStV are more closely related to each other than to strains from the USA or Indonesia. nih.gov

Below is a table summarizing the phylogenetic grouping of PStV isolates based on their coat protein gene sequences from selected studies.

Phylogenetic GroupGeographic Origin of IsolatesReference
Group IUnited States, Mainland China, Indonesia frontierspartnerships.org, nih.gov
Group IIVietnam, Thailand, Taiwan frontierspartnerships.org, nih.gov

Comparative Phylogenetics with Other Potyviruses

The coat protein of PStV shares significant sequence homology with other members of the Potyvirus genus, particularly those in the Bean Common Mosaic Virus (BCMV) subgroup. cabidigitallibrary.org The amino acid sequence of the PStV coat protein, which consists of 287 residues, has been compared with that of numerous other potyviruses. cabidigitallibrary.org These comparisons revealed sequence identities ranging from 47-57% with most potyviruses. cabidigitallibrary.org

However, a much closer relationship is observed with certain viruses. For example, the coat protein of PStV shows 70-76% sequence identity with Zucchini Yellow Mosaic Virus (ZYMV), Passionfruit Woodiness Virus (PWV), Watermelon Mosaic Virus 2 (WMV 2), and Soybean Mosaic Virus-N. cabidigitallibrary.org This high degree of similarity suggests a shared common ancestor in their evolutionary history. cabidigitallibrary.org

Furthermore, the relationship between PStV and BCMV is particularly noteworthy. The coat protein sequence identity between PStV and BCMV is approximately 90%. cabidigitallibrary.org This level of homology is often considered a criterion for classifying different viruses as strains of the same species. cabidigitallibrary.org Consequently, it has been proposed that PStV, along with other closely related potyviruses like Adzuki Bean Mosaic Virus and Blackeye Cowpea Mosaic Virus, could be reclassified as strains of BCMV. cabidigitallibrary.org Phylogenetic analyses lend strong support to this notion, indicating that the ability to infect peanuts may have evolved only once within the BCMV group. nih.gov

Molecular Epidemiology of Peanut Stripe Virus Coat Protein Strains

The study of the molecular epidemiology of PStV, through the analysis of its coat protein gene, provides critical information on the geographic distribution, diversity, and movement of different viral strains.

Geographic Distribution and Diversity of Coat Protein Haplotypes

PStV is a widely distributed virus, particularly in regions where peanuts are cultivated extensively. It has been reported in numerous countries, including China, Indonesia, the Philippines, Thailand, Vietnam, and the United States. frontierspartnerships.org The analysis of coat protein gene sequences from isolates collected in these diverse geographical locations has shed light on the diversity of viral haplotypes.

The haplotype diversity, a measure of the genetic variation in a population, is generally high in PStV populations, often close to 1. frontierspartnerships.org However, the nucleotide diversity, which considers the frequency of the haplotypes, can be low, indicating that while many genetic variants exist, they are not all equally common. frontierspartnerships.org For instance, the PStV population in mainland China has been shown to have low nucleotide diversity, suggesting a state of population expansion from a limited number of founding haplotypes. frontierspartnerships.org In contrast, PStV isolates from Thailand have been observed to be more diverse and under greater selection pressure. frontierspartnerships.org

The following table presents a summary of genetic diversity parameters for PStV populations from different regions, based on coat protein gene analysis.

Geographic PopulationHaplotype Diversity (Hd)Nucleotide Diversity (Pi)Reference
Mainland ChinaClose to 10.00606 frontierspartnerships.org
IndonesiaLowest among studied populationsLow frontierspartnerships.org
ThailandClose to 1Higher than mainland China frontierspartnerships.org

Tracing the Origin and Spread of Peanut Stripe Virus Strains through Coat Protein Evolution

The analysis of the PStV coat protein gene has been instrumental in tracing the origin and spread of the virus. Although first officially reported in the United States in 1984, evidence suggests that PStV was endemic in Southeast Asia much earlier. cabidigitallibrary.org The close phylogenetic relationship between PStV isolates from mainland China and the United States strongly supports the hypothesis that the virus was introduced to the USA from China, likely through contaminated peanut seeds. frontierspartnerships.orgcabidigitallibrary.org

The patterns of genetic variation in the coat protein gene across different geographic regions allow for the reconstruction of the virus's evolutionary and dispersal history. The distinct clustering of isolates from different countries, as revealed by phylogenetic analysis of the coat protein, indicates limited gene flow between these regions. frontierspartnerships.orgnih.gov This suggests that the long-distance spread of PStV is not a frequent event and is likely mediated by human activities, such as the international movement of infected germplasm. Once introduced into a new region, the virus can then spread locally via aphid vectors. cabidigitallibrary.org The high rate of seed transmission of PStV further facilitates its establishment and spread in new areas. bmolbio.org

Research Methodologies for Studying Peanut Stripe Virus Coat Protein

Molecular Biology Techniques for Coat Protein Gene Analysis

Molecular biology provides the foundational tools for isolating, analyzing, and manipulating the gene that encodes the PStV coat protein. These approaches are essential for understanding its genetic diversity, function, and potential for developing virus-resistant peanut cultivars.

The PStV genome consists of RNA, necessitating a preliminary step to convert the RNA into complementary DNA (cDNA) before it can be amplified and cloned. This is achieved through Reverse Transcription Polymerase Chain Reaction (RT-PCR).

Total RNA is first extracted from peanut leaves showing typical viral symptoms. frontierspartnerships.org This RNA serves as a template for reverse transcriptase, an enzyme that synthesizes a single strand of cDNA using a specific primer. frontierspartnerships.org Subsequently, PCR is used to amplify the target CP gene sequence from the cDNA. Researchers design specific primers that flank the CP coding region to ensure amplification of the correct fragment. frontierspartnerships.orgbmolbio.org For instance, studies have successfully used primers to amplify the 3'-terminal region of the PStV genome, which includes the complete coat protein gene. frontierspartnerships.org

The amplified PCR products are then purified and ligated into a cloning vector, such as the pMD18-T vector. frontierspartnerships.org This recombinant plasmid is introduced into a host bacterium, commonly Escherichia coli, for replication. This process, known as gene cloning, generates numerous copies of the PStV CP gene, which can then be sequenced and further analyzed. frontierspartnerships.orgnih.gov Sequencing allows for the determination of the exact nucleotide sequence of the CP gene, which for PStV is typically 864 base pairs in length, encoding a protein of 287 amino acids. frontierspartnerships.orgnih.gov This molecular data is crucial for phylogenetic analysis, comparing different PStV isolates, and understanding the virus's evolutionary relationships. frontierspartnerships.orgnih.gov

Table 1: Primers Used in RT-PCR for PStV Coat Protein Gene Amplification This table provides examples of primers used in research to amplify the coat protein gene of PStV.

Primer Name Sequence (5' to 3') Target Region Reference
CP-F TACATAGCAGAATCAGCACT Forward primer binding upstream of the CP gene frontierspartnerships.org

Site-directed mutagenesis is a powerful technique used to introduce specific, intentional changes into the nucleotide sequence of the PStV coat protein gene. blackwellpublishing.com This method allows researchers to investigate the structure-function relationship of the protein by altering specific amino acids and observing the resulting effects on viral processes like assembly, aphid transmission, or pathogenicity.

While specific site-directed mutagenesis studies on PStV CP are not extensively detailed, related techniques involving the creation of modified gene constructs have been employed. For example, researchers have created constructs with deletions at the N-terminus of the coat protein. apsnet.org One such construct involved the removal of the first 16 amino acids, which includes the 'DAG' amino acid motif critical for aphid transmission in many potyviruses. apsnet.org Another construct featured a more significant deletion of the first 106 amino acids. apsnet.org These modified genes are then used in plant transformation experiments to assess how these specific protein regions contribute to virus function and the induction of resistance. The creation of untranslatable versions of the CP gene, by altering the start codon, is another form of mutagenesis used to study RNA-mediated resistance mechanisms. apsnet.orgnih.gov

To produce large quantities of the PStV coat protein for biochemical and serological studies, the cloned CP gene is expressed in a heterologous system. The most common system for this purpose is the bacterium Escherichia coli. nih.govnih.gov

The PStV CP gene, or specific fragments of it, is subcloned into an expression vector, which contains the necessary regulatory sequences to drive high-level protein production in the host. nih.gov Following the transformation of E. coli with this expression vector, protein expression is induced. researchgate.net The bacterial cells then synthesize the recombinant PStV coat protein.

After expression, the bacterial cells are harvested and lysed to release the cellular contents, including the recombinant protein. Purification is the next critical step to isolate the PStV CP from the host cell proteins. springernature.com This is often achieved using chromatography techniques. nih.gov If the recombinant protein is engineered to have a tag (e.g., a His-tag), affinity chromatography can be used for efficient purification. researchgate.net The size and charge of the protein can also be leveraged through size exclusion and ion-exchange chromatography, respectively. nih.gov The purity and identity of the final protein product are confirmed using methods like SDS-PAGE (Sodium Dodecyl-Sulfate Polyacrylamide Gel Electrophoresis) and Western blotting, where polyclonal antibodies raised against PStV are used to specifically detect the coat protein. nih.gov

Table 2: Examples of Recombinant PStV Coat Protein Constructs Expressed in E. coli This table details different versions of the PStV CP gene that have been cloned for protein expression studies.

Construct Name Description Amino Acids Encoded Reference
CP-FL Full-length coat protein 1-287 nih.govapsnet.org
CP-A16 N-terminal deletion, removing the first 16 amino acids 17-287 nih.govapsnet.org
CP-A106 N-terminal deletion, removing the first 106 amino acids 107-287 nih.govapsnet.org

Biophysical and Structural Characterization Techniques

Understanding the three-dimensional structure and dynamic behavior of the PStV coat protein is crucial for elucidating its role in the viral life cycle. Biophysical and computational techniques provide powerful means to predict and analyze these properties.

Bioinformatics provides an essential, non-experimental first step in characterizing the PStV coat protein. A variety of computational tools are used to analyze the protein's amino acid sequence and predict its structural features. researchgate.netresearchgate.net

Sequence analysis is fundamental. The amino acid sequence of the PStV CP, derived from the cloned gene, is compared with other viral proteins in databases using tools like BLAST (Basic Local Alignment Search Tool). nih.gov Multiple sequence alignment programs, such as Clustal W, are used to compare the PStV CP sequence with those of other potyviruses. frontierspartnerships.org This helps identify conserved regions that may be functionally important and reveals evolutionary relationships. nih.govnih.gov Software like DNAstar can be used to calculate sequence identities at both the nucleotide and amino acid levels between different viral isolates. frontierspartnerships.org

For structural prediction, various servers and software packages are available. researchgate.netnih.gov These tools use the amino acid sequence to predict secondary structure elements (alpha-helices and beta-sheets), solvent accessibility, and potential disordered regions. Homology modeling is a common approach where if a related viral coat protein has a known 3D structure in the Protein Data Bank (PDB), it can be used as a template to build a model of the PStV coat protein.

Table 3: Bioinformatics Tools for PStV Coat Protein Analysis This table summarizes computational tools and their applications in studying the PStV coat protein.

Tool/Software Application Purpose Reference
Clustal W Multiple Sequence Alignment To align CP sequences from different PStV isolates and related viruses for phylogenetic analysis and identification of conserved regions. frontierspartnerships.org
DNAstar (Lasergene) Sequence Analysis To calculate nucleotide (nt) and amino acid (aa) sequence identities between different viral strains. frontierspartnerships.org
BLAST Sequence Similarity Search To find homologous protein sequences in public databases, aiding in classification and functional inference. nih.gov

Computational modeling and molecular dynamics (MD) simulations offer a way to study the physical movements and interactions of the PStV coat protein at an atomic level. nih.govmdpi.com These techniques bridge the gap between static structural models and the dynamic reality of protein function in a biological context. upenn.edu

Starting with a predicted 3D model of the PStV coat protein monomer, researchers can use computational methods to model how these monomers might interact to form the larger viral capsid. This involves protein-protein docking simulations to predict the interfaces between adjacent CP subunits.

Molecular dynamics simulation is a powerful technique that uses the principles of physics to simulate the motion of every atom in the protein over time. uiuc.edumdpi.com By placing the protein structure (or a model of the assembled capsid) in a simulated aqueous environment, MD simulations can reveal:

Conformational Changes: How the protein's shape might change in response to different conditions (e.g., pH) or upon interaction with RNA or other proteins. mdpi.com

Key Residue Interactions: Identifying specific amino acid residues that are critical for maintaining the protein's fold or for its interaction with other molecules.

While specific MD simulation studies for the Peanut Stripe Virus coat protein are not yet widely published, this methodology is extensively used in virology to understand capsid assembly, stability, and the mechanisms of genome release, offering a promising avenue for future PStV research. nih.govuiuc.edu

In Vivo and In Vitro Functional Assays for Studying Peanut Stripe Virus Coat Protein

The multifaceted roles of the Peanut Stripe Virus (PStV) coat protein (CP) in the viral life cycle necessitate a range of specialized in vivo and in vitro functional assays. These methodologies are crucial for dissecting its functions in infectivity, replication, protein interactions, and vector transmission.

Infectivity Assays and Viral Replication Studies in Host Plants

Infectivity assays are fundamental to understanding the biological function of the PStV coat protein. These studies often involve the mechanical inoculation of host plants, such as Nicotiana benthamiana and peanut (Arachis hypogaea), with viral transcripts or purified virions. Researchers can then monitor the development of symptoms, which for PStV can include striping, mild mottling, or blotching on the leaves.

A significant approach in studying the CP's role is through the generation of transgenic plants that express the PStV CP gene. By challenging these transgenic plants with the virus, researchers can assess the level of resistance or altered symptom development. For instance, peanut lines expressing either a full-length, untranslatable CP sequence or a truncated, translatable CP gene have been shown to exhibit high levels of resistance to PStV. nih.gov This resistance is often RNA-mediated, where the presence of transgene-specific small RNAs suggests a mechanism of gene silencing that targets the viral genome for degradation, thereby inhibiting viral replication. nih.gov

Viral replication studies in host plants are often conducted in conjunction with infectivity assays. The accumulation of viral RNA and proteins in inoculated and systemic leaves is quantified over time using techniques such as quantitative reverse transcription PCR (qRT-PCR) and enzyme-linked immunosorbent assay (ELISA). apsnet.orgallenpress.com These methods allow for a detailed analysis of how mutations or modifications in the coat protein affect the efficiency of viral replication and movement throughout the plant. For example, studies on transgenic plants expressing different forms of the PStV CP gene have demonstrated that some lines can effectively suppress virus accumulation in systemic leaves, a phenomenon known as recovery. apsnet.org

Table 1: Methodologies for PStV Infectivity and Replication Studies

Assay Type Methodology Key Findings/Applications
Mechanical InoculationSap from an infected plant is rubbed onto the leaves of healthy plants.Observation of symptom development and determination of host range.
Transgenic Plant LinesIntroduction of the PStV CP gene into the host plant genome.Assessment of coat protein-mediated resistance and its mechanisms. nih.gov
qRT-PCRQuantification of viral RNA levels in plant tissues.Measurement of viral replication rates and systemic movement.
ELISADetection and quantification of viral coat protein in plant extracts. apsnet.orgallenpress.comMonitoring of viral protein accumulation and disease progression.

Protein-Protein and Protein-RNA Interaction Studies

The PStV coat protein, like that of other potyviruses, is a multifunctional protein that interacts with a variety of viral and host factors. researchgate.netnih.gov Investigating these interactions is key to understanding the mechanisms of virion assembly, cell-to-cell movement, and the modulation of host cellular processes.

Protein-Protein Interaction Studies:

A common technique to identify and confirm protein-protein interactions is the yeast two-hybrid (Y2H) system . nih.govwikipedia.org In this assay, the PStV CP is fused to the DNA-binding domain of a transcription factor (the "bait"), and potential interacting partners (from a host or viral cDNA library) are fused to the activation domain (the "prey"). An interaction between the bait and prey proteins in the yeast nucleus reconstitutes the transcription factor, leading to the expression of a reporter gene. This method has been instrumental in identifying interactions between potyviral proteins, such as the coat protein and the helper component-proteinase (HC-Pro), which is crucial for aphid transmission.

Co-immunoprecipitation (Co-IP) is another powerful in vitro technique used to validate protein interactions within a more native context, such as a plant cell extract. thermofisher.com In a Co-IP experiment, an antibody specific to the PStV CP is used to pull down the CP from a cell lysate. Any proteins that are bound to the CP will be co-precipitated and can then be identified by techniques like Western blotting or mass spectrometry.

Protein-RNA Interaction Studies:

The interaction between the coat protein and the viral RNA is fundamental for the encapsidation of the viral genome. The electrophoretic mobility shift assay (EMSA), or gel shift assay , is a widely used in vitro method to study these interactions. wikipedia.orgnih.govnih.gov In an EMSA, purified PStV CP is incubated with a labeled viral RNA fragment. If the protein binds to the RNA, the resulting complex will migrate more slowly through a non-denaturing polyacrylamide or agarose (B213101) gel than the free RNA, causing a "shift" in the band's position. This technique can be used to determine the binding affinity and specificity of the CP-RNA interaction.

Table 2: Assays for PStV Coat Protein Interactions

Interaction Type Assay Principle
Protein-ProteinYeast Two-Hybrid (Y2H)Reconstitution of a transcription factor in yeast upon interaction of bait and prey fusion proteins. nih.govwikipedia.org
Protein-ProteinCo-immunoprecipitation (Co-IP)Antibody-mediated precipitation of a target protein and its binding partners from a cell lysate. thermofisher.com
Protein-RNAElectrophoretic Mobility Shift Assay (EMSA)Retardation of the migration of an RNA fragment through a gel upon binding of a protein. wikipedia.orgnih.govnih.gov

Transmission Assays using Aphid Vectors

PStV is transmitted in a non-persistent manner by several species of aphids. crsps.net Understanding the role of the coat protein in this process is critical for developing strategies to control viral spread. Transmission assays are designed to evaluate the efficiency with which aphids can acquire the virus from an infected plant and transmit it to a healthy plant.

The primary aphid vectors for PStV include Aphis craccivora and Myzus persicae. crsps.net In a typical transmission assay, a colony of non-viruliferous aphids is allowed a short acquisition access period (AAP) to feed on a PStV-infected source plant. Following the AAP, the aphids are transferred to healthy test plants for an inoculation access period (IAP). The test plants are then observed for symptom development, and infection is confirmed using methods like ELISA or RT-PCR.

To investigate the specific role of the coat protein in transmission, researchers can use mutated forms of the virus. By comparing the transmission efficiency of wild-type virus with that of a virus carrying a mutation in the coat protein gene, the domains or specific amino acid residues essential for aphid transmission can be identified. These studies have revealed that specific motifs within the potyviral coat protein are critical for the interaction with the aphid's stylet and for successful transmission.

Table 3: Aphid Transmission Efficiency of Peanut Stripe Virus

Aphid Species Transmission from Singly Infected Plants Enhanced Transmission after Feeding on PMV-infected Plants
Aphis craccivora17%35%
Myzus persicae29%45%

Data adapted from studies on the transmission of PStV by different aphid vectors. crsps.net

These in vivo and in vitro functional assays provide a comprehensive toolkit for elucidating the critical functions of the Peanut Stripe Virus coat protein. The detailed findings from these research methodologies are essential for a deeper understanding of the viral infection cycle and for the development of effective disease management strategies.

Biotechnological Applications and Disease Management Strategies Involving Peanut Stripe Virus Coat Protein

Utilizing Coat Protein for Diagnostic Tool Development

The coat protein (CP) of the Peanut stripe virus (PStV), a member of the Potyvirus genus, is a crucial component in the development of reliable and sensitive diagnostic tools essential for disease management. crsps.netapsnet.org PStV is a significant pathogen in peanut (Arachis hypogaea L.) producing regions worldwide, causing substantial yield losses. frontierspartnerships.orgnih.gov Early and accurate detection is key to controlling its spread, which occurs through seeds and aphid vectors. crsps.neticrisat.org The viral coat protein serves as a primary target for both protein-based and gene-based detection methodologies.

Serological Detection Methods Based on Coat Protein

Serological assays leverage the specific binding between an antibody and its corresponding antigen, in this case, the PStV coat protein. cabidigitallibrary.org These methods are widely used for routine virus identification in plant tissues and seeds due to their efficiency and scalability. crsps.netcabidigitallibrary.org

Various formats of the Enzyme-Linked Immunosorbent Assay (ELISA) are routinely employed for PStV detection. cabidigitallibrary.org For instance, the double-antibody sandwich ELISA (DAS-ELISA) involves coating a microplate with PStV-specific antibodies, which then capture the virus particles from the sample extract. A second, enzyme-conjugated antibody is then used to detect the bound virus, producing a measurable colorimetric signal. This method is highly specific and reliable for detecting PStV in foliage and seeds. crsps.net All known isolates of PStV have demonstrated similar serological cross-reactions, reacting with antisera to related potyviruses like blackeye cowpea mosaic virus (BlCMV) and soybean mosaic virus (SMV). crsps.net

Another rapid method is the immunofilter paper assay, which provides a quick detection of PStV. cabidigitallibrary.org High-performance liquid chromatography (HPLC) peptide profiling of tryptic digests of coat proteins can also be used to differentiate PStV from other potyviruses based on the amino acid sequence identity of their coat proteins. cabidigitallibrary.org

Table 1: Serological Detection Methods for Peanut Stripe Virus

Method Principle Application Key Findings/References
Enzyme-Linked Immunosorbent Assay (ELISA) Antigen-antibody reaction, where the PStV coat protein acts as the antigen. Routine detection in foliage and seeds; screening germplasm. Various formats like DAS-ELISA and indirect ELISA are used. crsps.netcabidigitallibrary.orgcabidigitallibrary.org
Immunofilter Paper Assay Rapid immunoassay format for quick detection. Field-level or rapid screening. Provides a quick diagnostic result. cabidigitallibrary.org
Immunosorbent Electron Microscopy (ISEM) Antibodies trap virus particles for visualization under an electron microscope. Virus identification and confirmation. Used in conjunction with serological studies for isolate characterization. journals.co.za
HPLC Peptide Profiling Differentiates viruses based on the peptide profiles of their coat proteins after enzymatic digestion. Virus classification and differentiation from other potyviruses. Reflects the amino-acid sequence identity between coat proteins. cabidigitallibrary.org

Molecular Detection Methods Targeting Coat Protein Gene Sequences

With advancements in molecular biology, detection methods targeting the nucleic acid sequence of the virus have become increasingly prevalent. These techniques offer high sensitivity and specificity, allowing for the detection of the virus even at very low titers. The gene encoding the coat protein is a common target for these assays. smujo.id

Reverse Transcription-Polymerase Chain Reaction (RT-PCR) is a powerful tool for PStV detection. smujo.idppjonline.org This method involves converting the viral RNA into complementary DNA (cDNA) using the reverse transcriptase enzyme, followed by the amplification of a specific segment of the coat protein gene using sequence-specific primers. journals.co.za The presence of an amplified DNA fragment of the expected size confirms the presence of the virus. Studies have successfully designed primers based on conserved regions of the PStV coat protein gene for reliable detection. journals.co.zaapsnet.org The sequence of the PStV coat protein gene consists of 864 nucleotides. frontierspartnerships.orgnih.gov

Another molecular technique is nucleic acid hybridization, using digoxigenin-labeled cRNA probes. apsnet.org Probes corresponding to the PStV coat protein gene can hybridize with the viral RNA in an infected sample. A probe targeting the variable amino-terminal region of the coat protein has been shown to be specific for PStV, avoiding cross-hybridization with closely related potyviruses like bean common mosaic virus. apsnet.org Furthermore, nucleotide polymorphism-based assays have been developed to differentiate between biologically distinct strains of PStV, such as blotch and necrotic strains, by targeting unique sequences within the CP gene. apsnet.org

Table 2: Molecular Detection Methods Targeting the PStV Coat Protein Gene

Method Principle Target Key Findings/References
Reverse Transcription-PCR (RT-PCR) Amplification of a specific gene sequence from the viral RNA genome. Coat protein (CP) gene. Highly sensitive and specific for detecting PStV in various tissues. journals.co.zasmujo.idapsnet.org
Immunocapture RT-PCR (IC-RT-PCR) Combines the specificity of antibodies (immunocapture) with the sensitivity of RT-PCR. Coat protein gene of captured virus particles. Increases the sensitivity and reliability of detection from seed lots. journals.co.zaapsnet.org
Nucleic Acid Hybridization (Dot Blot) A labeled nucleic acid probe binds to its complementary sequence in the sample. cRNA probes for the CP gene and 3' untranslated region. Digoxigenin-labeled probes provide a nonradioactive, sensitive detection system. apsnet.org
Nucleotide Polymorphism-Based Assay Utilizes unique sequence differences to differentiate viral strains. Polymorphisms within the coat protein gene. Allows for the specific differentiation of necrotic and non-necrotic PStV strains. apsnet.org

Genetic Engineering for Plant Resistance

The lack of natural resistance to Peanut stripe virus in commercial peanut cultivars has driven research towards genetic engineering as a viable strategy for disease management. scispace.comapsnet.org This approach, often termed pathogen-derived resistance, utilizes viral gene sequences, primarily the coat protein gene, to induce resistance in the host plant. apsnet.org

Coat Protein-Mediated Resistance in Transgenic Plants

Coat protein-mediated resistance (CP-MR) was one of the first successful strategies for engineering virus resistance in plants. apsnet.org The principle involves introducing and expressing the coat protein gene of a target virus in the plant's genome. While the exact mechanism of CP-MR is not fully understood, it has been shown to confer resistance against infection by the homologous virus and, in some cases, closely related viruses. apsnet.orgsinica.edu.tw

In the context of PStV, transgenic plants have been developed to express the viral coat protein. For example, transgenic Nicotiana benthamiana plants expressing the full-length PStV coat protein gene showed high levels of resistance to the virus. apsnet.org Similarly, transgenic peanut plants have been created with the goal of achieving durable resistance in this economically important crop. researchgate.netresearchgate.net

RNA-Mediated Resistance Mechanisms Against Peanut Stripe Virus Involving Coat Protein Gene Sequences

Further research into the mechanisms of pathogen-derived resistance has revealed that the RNA molecule itself, rather than the protein product, is often the key mediator of resistance. This phenomenon is known as RNA-mediated resistance or post-transcriptional gene silencing (PTGS). scispace.comnih.gov

In the case of PStV, studies have demonstrated that high levels of resistance can be achieved in transgenic peanut plants carrying the PStV coat protein gene, even when the gene is untranslatable (lacking a start codon) or encodes a truncated, non-functional protein. scispace.comresearchgate.net This indicates that the resistance mechanism is not dependent on the accumulation of the coat protein itself. Instead, the resistance is attributed to RNA-mediated processes. researchgate.netnih.gov The presence of transgene-specific small interfering RNAs (siRNAs) in highly resistant transgenic plants provides strong evidence for the involvement of PTGS. researchgate.netnih.gov This process leads to the degradation of both the transgene mRNA and the homologous viral RNA, effectively silencing the virus and preventing its replication. nih.govneliti.com

Development of Virus-Resistant Peanut Varieties through Coat Protein Gene Transfer

Significant progress has been made in developing PStV-resistant peanut varieties using coat protein gene transfer technology. icrisat.org Researchers have successfully introduced the PStV coat protein gene into commercial peanut cultivars, such as 'Gajah' and 'NC7', using methods like microprojectile bombardment. icrisat.orgresearchgate.net

These transgenic peanut lines, containing either untranslatable or translatable but truncated forms of the CP gene, have exhibited high levels of resistance to PStV when challenged with the virus under experimental conditions. scispace.comresearchgate.net The resistance has been shown to be stable and heritable across multiple generations. researchgate.netresearchgate.net For instance, studies on the inheritance of the resistance trait in crosses between transgenic and non-transgenic peanuts showed that the transgene conferred a partially dominant resistance phenotype. researchgate.netneliti.comunila.ac.id The development of these transgenic lines represents a critical germplasm resource for breeding programs aimed at producing peanut cultivars with robust and lasting resistance to PStV, particularly in regions where the disease is endemic. nih.govresearchgate.net

Table 3: Research on Genetically Engineered Resistance to PStV

Research Focus Transgene Construct Plant System Resistance Outcome Mechanism/Reference
Proof of Concept Full-length PStV CP gene with and without an engineered ATG start codon. Nicotiana benthamiana Two lines with engineered ATGs showed no virus accumulation or symptoms. Coat Protein-Mediated Resistance and RNA-mediated silencing. apsnet.org
Development of Resistant Peanut Untranslatable full-length CP gene (CP2) or translatable N-terminally truncated CP gene (CP4). Peanut cultivars 'Gajah' and 'NC7'. High-level resistance or immunity to the homologous PStV isolate. RNA-mediated resistance; presence of transgene-specific small RNAs. scispace.comresearchgate.net
Inheritance of Resistance PStV coat protein gene. Peanut cv. 'Gajah' crossed with a susceptible line. F1 population was less susceptible (partially dominant); F2 segregation was non-Mendelian, but transgene presence followed a 3:1 ratio. Transgene was functional and heritable. researchgate.netneliti.comunila.ac.id
Stability of Resistance PStV coat protein gene. Peanut cv. 'Gajah'. Resistance was stable for up to seven generations of selfing. Pure lines of resistant transgenic peanuts were identified. researchgate.net

Coat Protein as a Target for Antiviral Strategies

The indispensable functions of the PStV coat protein in viral pathogenesis have led researchers to explore it as a key target for antiviral interventions. The rationale behind this approach is that interfering with the CP's function can disrupt the viral life cycle at multiple stages, leading to a reduction in viral load and disease symptoms. Strategies targeting the CP are being investigated, from the development of specific inhibitors to methods that disrupt its assembly or its interaction with viral RNA.

Development of Inhibitors Targeting Coat Protein Function

While specific small molecule or peptide inhibitors developed exclusively for the Peanut Stripe Virus coat protein are not yet widely documented in publicly available research, the broader field of antiviral research offers promising avenues that could be adapted for PStV. The development of such inhibitors is a key area of focus for managing viral diseases in plants.

One promising approach is the use of peptide inhibitors . These are short chains of amino acids designed to mimic specific regions of a protein, thereby competitively inhibiting its interactions with other molecules. For instance, research on various viruses has shown that peptides derived from the interfaces between capsid proteins can disrupt virion assembly. nih.gov A peptide with the sequence GDFNALSN has been identified as a potential broad-spectrum antiviral lead, capable of blocking "hot spot" regions in the protein-protein interfaces of various viral capsids. nih.gov Such a strategy could be applied to PStV by identifying key interaction domains on its coat protein and designing peptides to block these sites.

Another area of exploration is the development of small molecule inhibitors . High-throughput screening of chemical libraries against viral proteins is a common strategy to identify compounds that can inhibit viral replication. researchgate.net For example, compounds like Nitazoxanide have been shown to inhibit the replication of other viruses and could be tested for their efficacy against PStV. frontiersin.org The identification of the amino acid sequence of the PStV coat protein, which consists of 287 residues, provides the fundamental information needed for computational modeling and virtual screening of small molecule libraries to find potential binding candidates. nih.gov

Furthermore, understanding the post-translational modifications of the coat protein can open new doors for inhibitor development. For instance, phosphorylation of the coat protein of other plant viruses, like Potato virus X, has been shown to be crucial for rendering the viral RNA translatable. nih.gov Developing inhibitors that block the specific kinases responsible for PStV CP phosphorylation could be a viable strategy to halt viral replication.

Strategies to Disrupt Coat Protein Assembly or RNA Binding

The assembly of the PStV virion is a highly orchestrated process that involves the interaction of numerous CP subunits with the viral RNA. Disrupting this assembly or the initial binding of the CP to the RNA are key strategies for antiviral development.

Disruption of Coat Protein Assembly: The formation of the long, flexuous rod-shaped particles typical of potyviruses relies on specific protein-protein interactions between CP subunits. Strategies to interfere with this process include the use of peptide inhibitors, as mentioned earlier, which can bind to the surfaces of CP monomers and prevent their oligomerization. The identification of conserved residues in the core of potyvirus CPs, which are crucial for maintaining the structural integrity of the virion, presents attractive targets for the design of disruptive agents. nih.gov

Another approach is RNA interference (RNAi) . The high level of resistance observed in genetically modified peanut plants expressing an untranslatable form of the PStV CP gene is a prime example of this strategy. nih.gov This resistance is mediated by the production of transgene-specific small RNAs, which are thought to guide the degradation of the viral RNA. nih.gov This effectively prevents the translation of the coat protein and, consequently, the assembly of new virus particles. This naturally occurring defense mechanism in plants can be harnessed and optimized for robust and durable resistance against PStV.

Disruption of RNA Binding: The encapsidation process begins with the specific recognition and binding of the CP to the viral RNA. The N-terminal region of the PStV coat protein is exposed on the virion surface and is likely involved in this initial interaction. nih.govnih.gov Designing molecules that can bind to this region of the CP or to the specific RNA binding sites could prevent the initiation of virion assembly.

Phosphorylation has also been implicated in regulating the RNA binding affinity of potyvirus CPs. In some potyviruses, phosphorylation of the CP can modulate its ability to bind RNA, suggesting that controlling the phosphorylation state of the PStV CP could be a way to interfere with RNA binding and virion assembly. nih.gov

Future Research Directions for Peanut Stripe Virus Coat Protein

Elucidating High-Resolution Structures of Peanut Stripe Virus Coat Protein

A significant frontier in PStV research is the determination of the high-resolution, three-dimensional structure of its coat protein. To date, while the amino acid sequence of the PStV CP, comprising 287 residues, is known, a definitive atomic-level structure has yet to be elucidated. nih.govcabidigitallibrary.org Future research will likely employ advanced structural biology techniques to bridge this knowledge gap.

Key Research Objectives:

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM): These powerful techniques are central to determining the atomic structure of viral proteins. While challenging due to the inherent flexibility of potyviral filaments, advancements in cryo-EM have enabled the structural determination of other potyviruses, such as Watermelon Mosaic Virus and Potato Virus Y. These studies reveal a conserved core domain rich in α-helices, which serves as a blueprint for what can be expected with PStV. nih.govcabidigitallibrary.org Future efforts will focus on producing sufficient quantities of purified PStV virions or recombinant CP for these analyses.

Homology Modeling: In the interim, computational homology modeling can provide valuable insights. By using the known structures of closely related potyviral CPs as templates, researchers can generate predictive models of the PStV CP structure. These models can guide experimental work by identifying key surface-exposed residues and potential interaction domains.

Structural Dynamics: Investigating the conformational changes the CP undergoes during virion assembly and disassembly will be crucial. Understanding these dynamics is key to deciphering the mechanisms of encapsidation and the release of the viral genome into the host cell.

Comprehensive Characterization of Peanut Stripe Virus Coat Protein Interactome in Host Plants

The PStV coat protein does not function in isolation; it interacts with a suite of host proteins to facilitate infection. A comprehensive characterization of this "interactome" is a critical area for future investigation. Identifying the host factors that the PStV CP co-opts will uncover the cellular pathways hijacked by the virus and may reveal novel targets for antiviral strategies.

Prospective Research Methodologies:

Yeast Two-Hybrid (Y2H) Screening: This technique is a powerful tool for identifying protein-protein interactions. A PStV CP "bait" can be screened against a "prey" library of all proteins from its host, Arachis hypogaea (peanut), to identify direct binding partners.

Co-immunoprecipitation (Co-IP) coupled with Mass Spectrometry (MS): This approach allows for the identification of proteins that are in a complex with the PStV CP within infected plant cells. By using an antibody to pull down the CP, associated host proteins can be co-purified and identified by mass spectrometry.

Proximity-labeling techniques (e.g., BioID): These methods involve fusing the CP to an enzyme that biotinylates nearby proteins. Subsequent purification of biotinylated proteins and identification by mass spectrometry can reveal transient or weak interactions that might be missed by other techniques.

For other potyviruses, the CP is known to interact with various host factors, including components of the protein degradation machinery and heat shock proteins. For instance, the interaction with a cochaperone of HSP70, known as CPIP, is thought to regulate viral RNA translation. It is highly probable that similar interactions are critical for PStV infection.

Advanced Understanding of Coat Protein-Mediated Viral Transmission Specificity

PStV is transmitted by aphids in a non-persistent manner, a process in which the CP plays a pivotal role. The virus particles adhere to the aphid's stylet and are subsequently transmitted to a new host plant during feeding. The specificity of this interaction is determined by specific motifs within the CP.

A key area for future research is the precise molecular characterization of the PStV CP's role in aphid transmission. A highly conserved DAG (aspartic acid-alanine-glycine) motif found in the N-terminal region of many potyvirus CPs is known to be essential for this process. nih.gov This motif is believed to mediate the binding of the virus to a viral helper component protein (HC-Pro), which then acts as a bridge to the aphid's stylet.

Future Research Questions:

Identification and Functional Analysis of the Transmission Motif: Does the PStV CP possess the canonical DAG motif? Mutational analyses, where the DAG motif is altered or deleted, can definitively establish its role in the aphid transmission of PStV.

Structural Basis of the CP-HC-Pro Interaction: Elucidating the structure of the PStV CP in complex with HC-Pro would provide a detailed understanding of how these two viral proteins cooperate to facilitate vector transmission.

Role of CP in Vector Specificity: Different aphid species can vary in their efficiency to transmit PStV. Future studies will aim to understand if subtle variations in the CP sequence among different PStV strains influence their transmission by specific aphid vectors.

Development of Novel Control Strategies Based on Peanut Stripe Virus Coat Protein Knowledge

The central role of the coat protein in the PStV life cycle makes it an attractive target for developing novel and effective control strategies. Research in this area is already showing significant promise, particularly in the realm of genetic engineering for host plant resistance.

Promising Avenues for Control Strategies:

Coat Protein-Mediated Resistance (CPMR): This form of pathogen-derived resistance involves introducing the CP gene into the host plant genome. Transgenic peanut lines expressing the PStV CP gene have demonstrated high levels of resistance to the virus. nih.govapsnet.org Future work will focus on optimizing this strategy for different peanut cultivars and understanding the long-term durability of the resistance.

RNA Interference (RNAi): The resistance observed in many CP-transgenic plants is now understood to be mediated by RNA silencing, a natural plant defense mechanism. The expression of the CP transgene can trigger the production of small interfering RNAs (siRNAs) that target the viral CP mRNA for degradation, thus inhibiting viral replication. nih.gov Future research will explore the development of hairpin RNAi constructs specifically targeting the PStV CP gene for even more potent and stable resistance. mdpi.com

Targeting CP-Host Interactions: As the interactome of the PStV CP is unraveled, it may become possible to develop strategies that disrupt essential CP-host protein interactions, thereby inhibiting viral infection. This could involve breeding for peanut varieties that have modified host factors that no longer support the viral life cycle.

Table of Research Findings for PStV Coat Protein-Based Resistance:

Research ApproachKey FindingReference
Transgenic Peanut (Untranslatable CP gene)High levels of resistance to PStV were achieved. Resistance is RNA-mediated, with the presence of transgene-specific small RNAs. nih.gov
Transgenic Peanut (N-terminal truncated CP gene)Also conferred high-level resistance, indicating that the full-length protein is not always necessary for inducing resistance. nih.gov
Transgenic Nicotiana benthamiana (Full-length CP gene)Plants exhibited a range of protection phenotypes, from immunity to recovery from infection. The recovery was associated with the down-regulation of the viral CP gene. apsnet.org

Q & A

Basic: What role does the coat protein (CP) play in the taxonomic classification of peanut stripe virus (PStV)?

Answer: The CP is a critical determinant for classifying PStV within the Potyvirus genus. High-performance liquid chromatography (HPLC) peptide profiling of tryptic CP digests enables strain differentiation (e.g., Blotch vs. Mild Mottle strains) by comparing amino acid sequence similarities. This method resolves ambiguities in serological cross-reactivity and provides molecular evidence for strain delineation .

Advanced: How can recombination and gene duplication events in the PStV CP inform evolutionary studies?

Answer: Comparative genomic analysis and phylogenetic studies track recombination hotspots and gene duplication in CP sequences. For example, Valli et al. (2007) identified recombination events in potyviral P1 proteins, a framework applicable to PStV CP evolution. Such studies require alignment tools (e.g., Clustal Omega) and recombination detection software (RDP5) to analyze sequence diversification .

Basic: What methodological approaches are used to detect PStV in infected peanut seeds?

Answer: Enzyme-linked immunosorbent assay (ELISA) on cotyledon extracts is a standard protocol, preserving seed viability for germination. Demski & Warwick (1986) demonstrated that viral antigens in cotyledons correlate with infectivity assays, enabling high-throughput screening of seed stocks .

Advanced: How do serological techniques compare to molecular methods in resolving PStV strain diversity?

Answer: Serology (e.g., polyclonal antisera) identifies broad antigenic relationships but lacks resolution for closely related strains. Wongkaew & Dollet (1990) combined host symptomatology with serology, while HPLC peptide profiling of CP digests provides higher resolution by detecting subtle sequence variations .

Basic: What is the epidemiological significance of seed transmission in PStV dissemination?

Answer: Seed transmission (reported in 10–15% of infected seeds) facilitates long-distance spread. Xu et al. (1991) established ELISA-based seed certification programs to mitigate this, as infected seeds serve as primary inoculum sources .

Advanced: What experimental designs are optimal for studying CP-host protein interactions in PStV?

Answer: Bimolecular fluorescence complementation (BiFC) and co-immunoprecipitation (Co-IP) are key. For example, RSV CP interaction studies mapped binding domains using N-terminal CP truncations (e.g., CPΔ4 mutant disrupting GAPC2 binding). Similar approaches can be adapted for PStV using Nicotiana benthamiana transient expression systems .

Advanced: How can CP gene sequences be leveraged to develop PStV-resistant peanut cultivars?

Answer: Plant expression vectors with CP genes (e.g., pCAMBIA1301-PStV-CP) induce RNA interference (RNAi) in transgenic plants. Xu et al. (2006) demonstrated CP-mediated resistance, though efficacy depends on viral strain variability and host RNAi machinery .

Basic: What are the major challenges in controlling PStV outbreaks in peanut crops?

Answer: Challenges include seed-borne transmission, aphid vector mobility, and limited durable resistance. Integrated strategies combining CP-derived resistance, neonicotinoid-treated seeds, and roguing of infected plants are recommended .

Advanced: How does CP structural variation influence host range and pathogenicity?

Answer: N-terminal CP domains (e.g., residues 1–58 in RSV CP) mediate host protein interactions. Mutagenesis (e.g., CPN4A substitution in RSV) disrupts GAPC2 binding, altering autophagy regulation. Similar studies on PStV CP could elucidate host adaptation mechanisms .

Advanced: What bioinformatics tools are critical for analyzing CP genetic diversity in PStV?

Answer: RefSeq databases provide curated CP sequences for phylogenetic analysis. Tools like MEGA11 for phylogeny and RDP5 for recombination detection are essential. Cross-referencing with structural databases (PDB) aids in epitope mapping .

Data Contradictions and Research Gaps

  • Autophagy Role: RSV CP enhances autophagy to degrade viral proteins (e.g., MP, NS3), but PStV CP mechanisms remain uncharacterized. Cross-species comparisons are needed .
  • Strain Differentiation: HPLC peptide profiling ( ) conflicts with serological data (), highlighting the need for multi-method validation.

Methodological Recommendations

  • Use BiFC/Co-IP for host interaction studies.
  • Combine HPLC peptide profiling with next-gen sequencing for strain typing.
  • Validate CP-mediated resistance in transgenic peanut lines under field conditions.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.